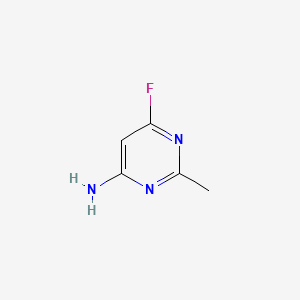

6-Fluoro-2-methylpyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluoro-2-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 18260-57-6. It has a molecular weight of 127.12 and its IUPAC name is 6-fluoro-2-methyl-4-pyrimidinamine . It is stored at room temperature and has a purity of 95%. It is in powder form .

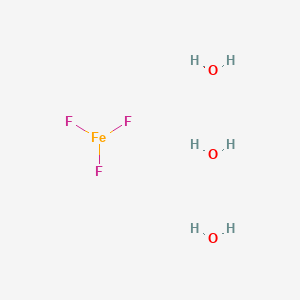

Molecular Structure Analysis

The InChI code for 6-Fluoro-2-methylpyrimidin-4-amine is 1S/C5H6FN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) and the InChI key is RBKLRUNYUDTOGT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Fluoro-2-methylpyrimidin-4-amine is a powder that is stored at room temperature . It has a melting point of 175-176 degrees .科学的研究の応用

Environmental Purification Applications

Amine-functionalized sorbents, including those derived from pyrimidine structures similar to 6-Fluoro-2-methylpyrimidin-4-amine, have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This approach is especially relevant due to PFAS's persistence and mobility, posing significant environmental and health risks. The effectiveness of such sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents. Research emphasizes the need for designing next-generation sorbents that leverage these interactions for enhanced PFAS removal, suggesting a potential application area for compounds like 6-Fluoro-2-methylpyrimidin-4-amine in environmental purification technologies (Ateia et al., 2019).

Chemical Sensing and Chemosensors

Compounds based on the pyrimidine ring, such as 4-Methyl-2,6-diformylphenol (DFP), demonstrate high sensitivity and selectivity in detecting various metal ions, anions, and neutral molecules. This suggests that derivatives like 6-Fluoro-2-methylpyrimidin-4-amine could be utilized in the development of new chemosensors. The presence of the fluoro and methyl groups may influence the electronic properties of the compound, potentially offering unique sensing capabilities for specific analytes in environmental and biomedical applications (Roy, 2021).

Pharmacogenetics and Personalized Medicine

The study of genetic polymorphisms, particularly in the methylenetetrahydrofolate reductase (MTHFR) gene, has implications for personalizing therapy with antifolate and fluoropyrimidine drugs. While not directly involving 6-Fluoro-2-methylpyrimidin-4-amine, this research area highlights the broader application of pyrimidine derivatives in medicine. Understanding the impact of genetic variations on drug metabolism and efficacy can guide the use of pyrimidine-based drugs in personalized medicine strategies, suggesting a potential indirect application for 6-Fluoro-2-methylpyrimidin-4-amine in drug development and therapy customization (De Mattia & Toffoli, 2009).

Safety and Hazards

作用機序

Target of Action

6-Fluoro-2-methylpyrimidin-4-amine is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . Pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, these mediators can be considered as the primary targets of 6-Fluoro-2-methylpyrimidin-4-amine.

Mode of Action

Based on the known effects of pyrimidines, it can be inferred that this compound interacts with its targets (the inflammatory mediators) and inhibits their expression and activities . This results in an anti-inflammatory response.

Biochemical Pathways

The biochemical pathways affected by 6-Fluoro-2-methylpyrimidin-4-amine are likely to be those involved in inflammation. By inhibiting the expression and activities of certain inflammatory mediators, this compound can disrupt the normal progression of these pathways, leading to a reduction in inflammation . The downstream effects of this disruption would include a decrease in the symptoms associated with inflammation, such as redness, swelling, and pain.

Result of Action

The molecular and cellular effects of 6-Fluoro-2-methylpyrimidin-4-amine’s action would be a decrease in the expression and activities of certain inflammatory mediators . This would result in a reduction in inflammation at the cellular level, which could potentially alleviate the symptoms of conditions associated with inflammation.

特性

IUPAC Name |

6-fluoro-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKLRUNYUDTOGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18260-57-6 |

Source

|

| Record name | 6-fluoro-2-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)

![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)

![3-Nitroso-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazol-2-one](/img/structure/B579005.png)

![tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate](/img/structure/B579010.png)

![(4aR,5S,8aS)-3,4a,5-trimethyl-6,7,8,8a-tetrahydro-5H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B579015.png)

![2-[4-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B579016.png)